molecular formula C15H13Cl2O2PS B12897484 Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester CAS No. 866363-66-8

Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester

Cat. No.: B12897484
CAS No.: 866363-66-8
M. Wt: 359.2 g/mol
InChI Key: NUAQVYPFBCGYQT-UHFFFAOYSA-N
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Description

S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate: is an organophosphorus compound characterized by the presence of bis(4-chlorophenyl)phosphoryl and ethanethioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate typically involves the reaction of bis(4-chlorophenyl)phosphoryl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chloride atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the ethanethioate group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphine oxides.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of phosphoryl and thioate groups.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

Medicine:

  • Explored for its potential use in drug development, particularly as an anticancer agent.

Industry:

  • Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

    Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the ethanethioate group.

    Bis(4-chlorophenyl)phosphoryl chloride: Precursor to the target compound, lacks the thioate group.

Uniqueness: S-((Bis(4-chlorophenyl)phosphoryl)methyl) ethanethioate is unique due to the presence of both phosphoryl and thioate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it versatile for various applications compared to its analogs.

Properties

CAS No.

866363-66-8

Molecular Formula

C15H13Cl2O2PS

Molecular Weight

359.2 g/mol

IUPAC Name

S-[bis(4-chlorophenyl)phosphorylmethyl] ethanethioate

InChI

InChI=1S/C15H13Cl2O2PS/c1-11(18)21-10-20(19,14-6-2-12(16)3-7-14)15-8-4-13(17)5-9-15/h2-9H,10H2,1H3

InChI Key

NUAQVYPFBCGYQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCP(=O)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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